3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
CAS No.:
Cat. No.: VC17571251
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15N3 |
|---|---|
| Molecular Weight | 165.24 g/mol |
| IUPAC Name | 3-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine |
| Standard InChI | InChI=1S/C9H15N3/c1-7(2)9-11-6-8-5-10-3-4-12(8)9/h6-7,10H,3-5H2,1-2H3 |
| Standard InChI Key | PUOBSBGCVWTROV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NC=C2N1CCNC2 |
Introduction
3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a heterocyclic compound that belongs to the imidazopyrazine class. It is characterized by a bicyclic structure consisting of a five-membered imidazole ring fused to a six-membered pyrazine ring, with an isopropyl group attached at the 3-position. This compound is of interest in pharmaceutical research due to its potential biological activities and applications in drug development.
Synonyms and Identifiers
-
PubChem CID: 20825879
-
InChI: InChI=1S/C9H15N3/c1-7(2)9-11-6-8-5-10-3-4-12(8)9/h6-7,10H,3-5H2,1-2H3
-
InChIKey: PUOBSBGCVWTROV-UHFFFAOYSA-N
-
SMILES: CC(C)C1=NC=C2N1CCNC2
Synthesis Methods
The synthesis of 3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine can be achieved through various organic synthesis techniques. These methods often involve the condensation of appropriate precursors followed by cyclization reactions. The specific conditions, such as temperature, time, and solvents, are crucial for optimizing yield and purity. Purification methods like chromatography are commonly used to ensure high purity of the final product.
Potential Therapeutic Uses
-
Sleep Disorders: Due to its potential interaction with orexin receptors, it could be explored for treating sleep disorders.
-
Energy Homeostasis: Its effects on energy regulation might also be beneficial in managing metabolic disorders.
Research Findings
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Biological Activity |
|---|---|---|---|
| 3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | C₉H₁₅N₃ | 165.24 | Orexin receptor antagonist, potential in neuropharmacology and medicinal chemistry |
| 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine | C₆H₉N₃ | - | Base structure for further functionalization |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume